
1,1'-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene: is an organic compound with the molecular formula C18H20 This compound features a cyclopentene ring substituted with two benzene rings and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylcyclopentene with benzene derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are often employed to drive the reaction to completion .
化学反応の分析
Types of Reactions
1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .
類似化合物との比較
Similar Compounds
- 1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(E)-Ethene-1,2-diyl)dibenzene derivatives
Uniqueness
1,1’-(3,3-Dimethylcyclopent-1-ene-1,2-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
特性
CAS番号 |
54007-91-9 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC名 |
(3,3-dimethyl-2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C19H20/c1-19(2)14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChIキー |
XXIDNPFUPSYOAP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


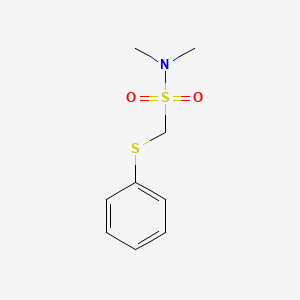
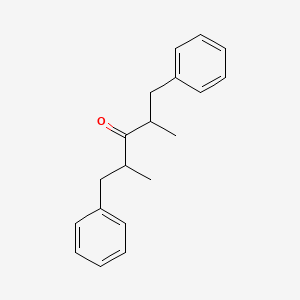
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
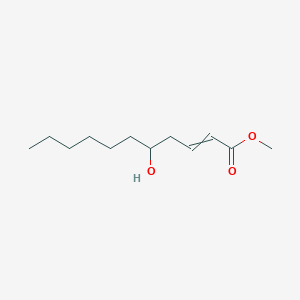
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

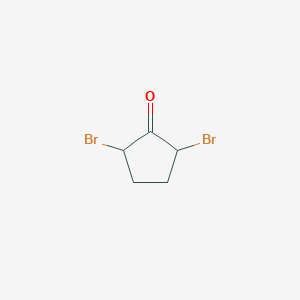
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
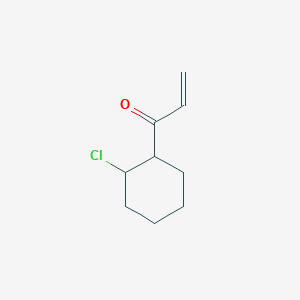


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
